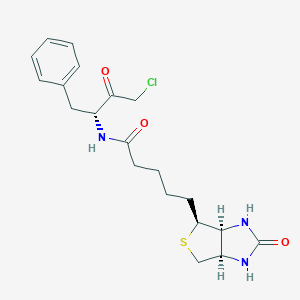
(S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one
Vue d'ensemble
Description
(S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one, commonly referred to as (S)-4-IMO, is a novel oxazolidinone compound that has been studied for its potential applications in the field of synthetic organic chemistry. It has been found to be a versatile reagent, capable of catalyzing a variety of reactions, including the synthesis of heterocyclic compounds. In addition, (S)-4-IMO has been investigated for its potential use in the development of new therapeutic agents.
Applications De Recherche Scientifique
1. Impurity Identification in Pharmaceutical Compounds
In the pharmaceutical industry, specifically in the purification process of Zolmitriptan, a migraine medication, isomers of (S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one were identified as impurities. Their identification and structural elucidation were crucial for improving the purity of the Active Pharmaceutical Ingredient (API) through targeted removal of these impurities (K. Neelakandan et al., 2013).
2. Synthesis of New Heterocyclic Systems
In the field of synthetic organic chemistry, compounds similar to (S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one have been used in the synthesis of novel heterocyclic systems. This includes the formation of oxazolo[3",4":1,2]azepino[5,4,3-cd]indole, which are core analogs of aurantioclavine, demonstrating the versatility of oxazolidin-2-one derivatives in creating new molecular structures (I. Titov et al., 2004).
3. Development of Antibacterial Agents
Oxazolidinones, a class to which (S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one is related, are significant in the development of novel antibacterial agents. Research has focused on creating new oxazolidinone derivatives with high activity against Gram-positive pathogens, and reduced potential for adverse effects like myelosuppression and monoamine oxidase inhibition (M. Gordeev & Zhengyu Yuan, 2014).
4. Potential in Anticancer Research
Derivatives of (S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown significant cytotoxicity against various human tumor cell lines, making them valuable lead compounds for further optimization in cancer treatment research (Narsimha R Penthala et al., 2011).
5. Role in Synthetic Organic Chemistry
The oxazolidin-2-one nucleus, closely related to (S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one, is a popular framework in synthetic organic chemistry. It has a wide application in the construction of complex molecular structures, serving as protective groups for amino alcohols and as chiral auxiliaries in asymmetric synthesis. The introduction of drugs like Linezolid, based on the oxazolidin-2-one structure, has further heightened interest in this class of compounds (G. Zappia et al., 2007).
Propriétés
IUPAC Name |
(4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12-14-9(7-16-12)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13H,5,7H2,(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXHODFXCOIGGJ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444734 | |
| Record name | (4S)-4-[(1H-Indol-3-yl)methyl]-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one | |
CAS RN |
152153-01-0 | |
| Record name | (4S)-4-[(1H-Indol-3-yl)methyl]-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl-](/img/structure/B126418.png)
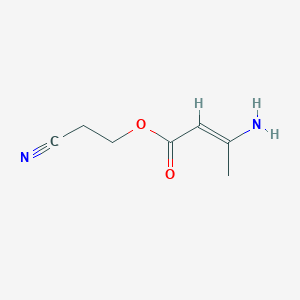
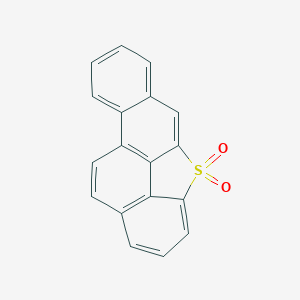
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B126426.png)
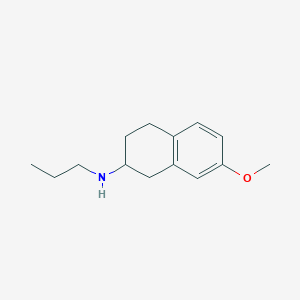
![2-[(Z)-2,3-Dichlorobenzylidene]-3-oxobutyric acid ethyl ester](/img/structure/B126437.png)
![[4-(4-Heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride](/img/structure/B126438.png)
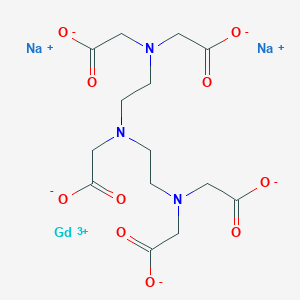
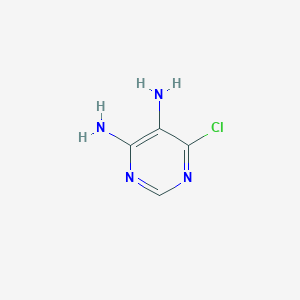

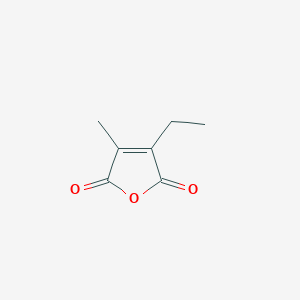
![(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B126452.png)

